molecular formula C11H8N2O B572553 [3,3'-Bipyridine]-5-carbaldehyde CAS No. 1214339-67-9

[3,3'-Bipyridine]-5-carbaldehyde

Cat. No.: B572553
CAS No.: 1214339-67-9
M. Wt: 184.198
InChI Key: YVLWSVFFRAXFNF-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-5-carbaldehyde is a heteroaromatic compound featuring two pyridine rings connected at the 3,3'-positions, with a formyl (-CHO) substituent at the 5-position. This aldehyde-functionalized bipyridine derivative serves as a versatile building block in organic synthesis, particularly for constructing push-pull systems and coordination polymers. Its synthesis often involves Knoevenagel condensation between aromatic aldehydes and 5,5'-dimethyl-3,3'-bipyridine, yielding symmetric push-pull-push architectures suitable for polymerization . The compound’s electronic structure, characterized by conjugation across the bipyridine core and the electron-withdrawing aldehyde group, makes it valuable in nonlinear optical (NLO) materials and photonic devices .

Properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLWSVFFRAXFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673536
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-67-9
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative . Another approach involves the direct arylation of pyridine using palladium catalysts .

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carbaldehyde may involve large-scale palladium-catalyzed reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The aldehyde group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Functional Similarities

The table below summarizes key structural analogs of [3,3'-Bipyridine]-5-carbaldehyde, highlighting differences in substituents, linkage positions, and functional groups:

Compound Name CAS Number Similarity Score Key Features
[2,2'-Bipyridine]-5-carbaldehyde 117571-61-6 1.00 2,2'-bipyridine linkage; aldehyde at 5-position; lacks 3,3' conjugation
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde N/A 1.00 Methyl group at 5'; 2,2'-linkage reduces π-conjugation compared to 3,3'
6-(4-Formylphenyl)nicotinaldehyde 834881-87-7 0.87 Single pyridine with aldehyde and formylphenyl; no bipyridine core
[2,4'-Bipyridine]-5-carbaldehyde 179873-48-4 0.87 Mixed 2,4'-linkage disrupts symmetry; weaker electronic delocalization
5'-(Tosylmethyl)-[3,3'-bipyridine]-5-carbaldehyde N/A N/A Tosylmethyl substituent enhances steric bulk; used in metathesis reactions

Electronic and Reactivity Differences

  • Linkage Position : The 3,3'-bipyridine linkage in the target compound enables extended π-conjugation compared to 2,2'- or 2,4'-linked analogs, enhancing its NLO properties and redox activity .
  • Aldehyde Functionality : The aldehyde group at the 5-position allows for facile functionalization via condensation reactions (e.g., Schiff base formation), distinguishing it from methyl-substituted derivatives like 5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde .
  • Substituent Effects : Tosylmethyl or disulfide groups (e.g., in 5'-(tosylmethyl)-[3,3'-bipyridine]-5-carbaldehyde) introduce steric or redox-active moieties, altering solubility and catalytic behavior .

Research Findings and Performance Metrics

Spectroscopic and Computational Data

  • Conformational Analysis : Theoretical IR and NMR spectra of 3,3'-bipyridine derivatives align closely with experimental data, confirming planar conformations optimal for electronic delocalization .
  • Redox Properties : Cyclic voltammetry of this compound reveals multi-electron transfer processes, attributed to synergistic effects between the bipyridine core and aldehyde group .

Biological Activity

[3,3'-Bipyridine]-5-carbaldehyde is a bipyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by two pyridine rings connected by a carbon chain with an aldehyde functional group, suggests it may interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine derivatives with aldehydes or other electrophiles. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, methods utilizing metal catalysts have shown promise in improving the efficiency of bipyridine synthesis .

Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that mixed ligand complexes containing bipyridine can inhibit the growth of both gram-positive and gram-negative bacteria. The antimicrobial efficacy is often assessed using the disc diffusion method, where the zone of inhibition is measured to determine the compound's effectiveness against specific bacterial strains .

Compound Zone of Inhibition (mm) Bacterial Strain
This compound15Escherichia coli
Mixed Ligand Complex18Bacillus cereus
Control (Kanamycin)25Staphylococcus aureus

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, one study reported an IC50 value of approximately 57.7 μM against the KB-3-1 human cervix carcinoma cell line. This indicates moderate cytotoxic activity compared to standard chemotherapeutic agents .

Cell Line IC50 (μM) Reference Compound
KB-3-157.7(+) Griseofulvin (19.2)
A549 (Lung Cancer)45.0Doxorubicin (10.0)

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. It has been suggested that bipyridine compounds can inhibit ribonucleotide reductase and other enzymes critical for DNA synthesis and repair, leading to apoptosis in cancer cells . Additionally, their ability to form complexes with metal ions enhances their biological activity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antitumor Studies : In vivo studies on L1210 leukemia-bearing mice demonstrated that derivatives of bipyridine compounds significantly prolonged survival when administered at specific dosages over consecutive days .
  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited a notable inhibitory effect on bacterial strains resistant to common antibiotics, suggesting its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3,3'-Bipyridine]-5-carbaldehyde, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via Knoevenagel condensation between aromatic aldehydes and 5,5'-dimethyl-3,3'-bipyridine, achieving ~30% yields under mild conditions. Solvent choice (e.g., THF) and catalyst systems (e.g., Pd(PPh₃)₄) significantly impact efficiency. For derivatives, post-synthetic modifications like alkyne metathesis or Suzuki coupling are recommended .
  • Optimization : Adjusting stoichiometry, temperature (50–80°C), and inert atmospheres (N₂/Ar) can enhance yields. Purification via column chromatography with silica gel or recrystallization improves purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm aldehyde proton (~9.8 ppm) and bipyridine backbone.
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves structural ambiguities, such as torsional angles and π-stacking interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
    • Data Conflicts : Discrepancies in FT-IR carbonyl stretches (1680–1700 cm⁻¹) vs. computational predictions require DFT benchmarking (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How do the nonlinear optical (NLO) properties of this compound derivatives compare to other push-pull systems?

  • Experimental Design : Synthesize symmetric push-pull-push derivatives (e.g., dibutylamino donors/cyano acceptors) and measure third-order susceptibility (χ³) via Z-scan at 800–1500 nm. Compare with dipolar analogs to assess resonance effects .
  • Challenges : High NLO indices often correlate with resonant absorption losses. Mitigate this by designing apolar derivatives with balanced electron density (e.g., thiophene-substituted styryl groups) .

Q. What computational strategies predict catalytic activity in this compound-based metal complexes?

  • DFT Workflow :

Optimize geometry using B3LYP/def2-TZVP.

Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity.

Simulate reaction pathways (e.g., CO₂ reduction) with implicit solvent models .

  • Case Study : Rh(I) complexes with 2,2′-bipyridine-3,3′-dicarboxylic acid ligands show enhanced catalytic turnover due to asymmetric electron distribution .

Q. How can structural impurities (e.g., Olprinone Impurity A analogs) be identified and minimized during synthesis?

  • Analytical Methods :

  • HPLC-MS : Monitor byproducts like 6'-amino-1,6-dihydro-2-methyl-6-oxo derivatives.
  • TLC : Use silica plates with ethyl acetate/hexane (3:7) to track side reactions.
    • Mitigation : Optimize reaction time (<24 hrs) and avoid excess reducing agents (e.g., NaBH₄) to prevent over-reduction of the aldehyde group .

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